2-Chloroisonicotinaldehyde hydrate
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Overview
Description
2-Chloroisonicotinaldehyde hydrate is a chemical compound with the molecular formula C6H6ClNO2. It is a derivative of isonicotinaldehyde, where a chlorine atom is substituted at the second position of the pyridine ring. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroisonicotinaldehyde hydrate can be synthesized through the reaction of pyridine with 2-chloropropionaldehyde. This reaction is typically carried out at room temperature under either alkaline or acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction, followed by purification processes to obtain the hydrate form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloroisonicotinic acid.
Reduction: 2-Chloroisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroisonicotinaldehyde hydrate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Chloroisonicotinaldehyde hydrate involves its reactivity with various biological molecules. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 2-Chloroisonicotinaldehyde
- 2-Chloropyridine-4-carboxaldehyde
- 2-Chloro-4-formylpyridine
Comparison: 2-Chloroisonicotinaldehyde hydrate is unique due to the presence of the hydrate form, which can influence its reactivity and solubility. Compared to its anhydrous counterparts, the hydrate form may exhibit different physical properties and reactivity patterns, making it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-chloropyridine-4-carbaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.H2O/c7-6-3-5(4-9)1-2-8-6;/h1-4H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEHOWDJTNSQFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)Cl.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682446 |
Source
|
Record name | 2-Chloropyridine-4-carbaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228957-10-5 |
Source
|
Record name | 2-Chloropyridine-4-carbaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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